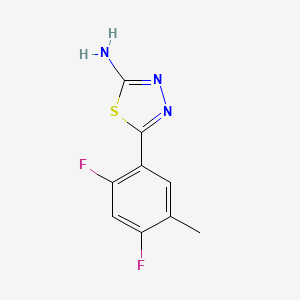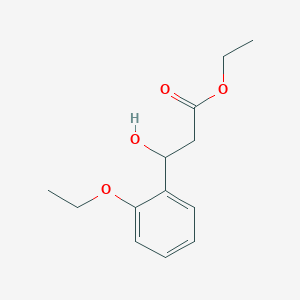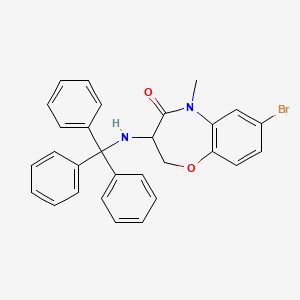![molecular formula C15H16N4O2 B13685717 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolo[2,3-d]pyrimidine derivative with a benzyloxyethylamine under specific conditions to introduce the benzyloxyethyl group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using catalytic hydrogenation or reducing metals in acidic conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-d]pyrimidine derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and possible biological effects.
Mechanism of Action
The mechanism of action of 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine
- 5-Amino-2-methylpyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one apart is the presence of the benzyloxyethyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-amino-5-(2-phenylmethoxyethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4O2/c16-15-18-13-12(14(20)19-15)11(8-17-13)6-7-21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H4,16,17,18,19,20) |
InChI Key |
POYAUZXISLBHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
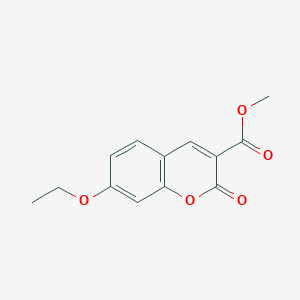

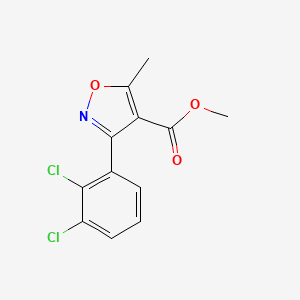
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
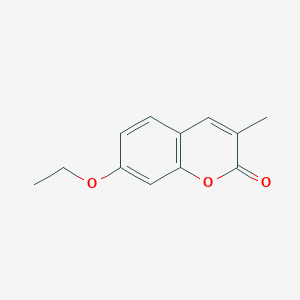
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

